4-(2-Chloro-pyridin-4-yloxy)-phenylamine
Overview
Description
4-(2-Chloro-pyridin-4-yloxy)-phenylamine is an organic compound that features a pyridine ring substituted with a chlorine atom and a phenylamine group
Scientific Research Applications
4-(2-Chloro-pyridin-4-yloxy)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Safety and Hazards
“2-Chloro-4-pyridinyl)methanol” is a flammable substance. Contact with high temperature, open flame and oxidant should be avoided during operation. Appropriate protective gloves and eye protection should be worn during use to ensure a well-ventilated operating environment . It is harmful if swallowed and irritating to eyes, respiratory system and skin .
Future Directions
The compound has a wide range of applications in the field of organic synthesis. It can be used as an intermediate in drug synthesis and play an important role in the synthesis of drugs, pesticides and veterinary drugs. In addition, “2-Chloro-4-pyridinyl)methanol” can also be used in the synthesis of dyes and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine typically involves the reaction of 2-chloro-4-pyridinol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-pyridin-4-yloxy)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-pyridinyl methanol: Shares the pyridine ring with a chlorine substituent but differs in the functional group attached to the ring.
N-(pyridin-4-yl)pyridin-4-amine: Contains a similar pyridine structure but with different substituents.
Uniqueness
4-(2-Chloro-pyridin-4-yloxy)-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2-chloropyridin-4-yl)oxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWUHCOVYJVAMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275293 | |
Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630125-70-1 | |
Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630125-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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